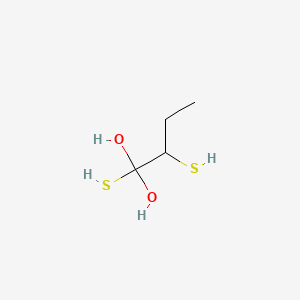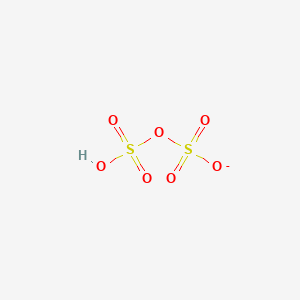
Hydrogen disulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen disulfate, also known as bisulfate, is an inorganic compound with the chemical formula HSO₄⁻. It is the conjugate base of sulfuric acid (H₂SO₄) and is commonly found in aqueous solutions. This compound is a key intermediate in various chemical processes and plays a significant role in industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrogen disulfate can be synthesized through the reaction of sulfuric acid with a base, such as sodium hydroxide (NaOH). The reaction is as follows:
H2SO4+NaOH→NaHSO4+H2O
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of the contact process used to manufacture sulfuric acid. The process involves the oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃), which is then absorbed in water to form sulfuric acid. The resulting solution contains this compound.
Chemical Reactions Analysis
Types of Reactions: Hydrogen disulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfate ions (SO₄²⁻).
Reduction: It can be reduced to form sulfur dioxide (SO₂) and water.
Substitution: this compound can participate in substitution reactions with other compounds to form different sulfur-containing species.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as zinc (Zn) or iron (Fe) can be used.
Substitution: Reactions with bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are common.
Major Products Formed:
Oxidation: Sulfate ions (SO₄²⁻)
Reduction: Sulfur dioxide (SO₂) and water (H₂O)
Substitution: Various sulfur-containing compounds, depending on the reactants used.
Scientific Research Applications
Hydrogen disulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: this compound is used in biochemical assays and as a buffer in biological experiments.
Medicine: It is used in the formulation of certain pharmaceuticals and as a pH adjuster in medical solutions.
Industry: this compound is used in the production of detergents, fertilizers, and in the treatment of wastewater.
Mechanism of Action
The mechanism of action of hydrogen disulfate involves its ability to donate or accept protons (H⁺ ions), making it a versatile acid-base catalyst. In biochemical systems, this compound can interact with enzymes and other proteins, affecting their activity and stability. Its ability to participate in redox reactions also makes it an important player in various metabolic pathways.
Comparison with Similar Compounds
Hydrogen Sulfate (HSO₄⁻): Similar to hydrogen disulfate but with a different oxidation state of sulfur.
Sulfate (SO₄²⁻): The fully oxidized form of sulfuric acid.
Pyrosulfate (S₂O₇²⁻): Contains two sulfur atoms and is formed by the condensation of two sulfate ions.
Uniqueness: this compound is unique due to its intermediate oxidation state and its ability to participate in both oxidation and reduction reactions. This versatility makes it a valuable compound in various chemical and industrial processes.
Properties
CAS No. |
33669-58-8 |
|---|---|
Molecular Formula |
HO7S2- |
Molecular Weight |
177.14 g/mol |
IUPAC Name |
sulfo sulfate |
InChI |
InChI=1S/H2O7S2/c1-8(2,3)7-9(4,5)6/h(H,1,2,3)(H,4,5,6)/p-1 |
InChI Key |
VFNGKCDDZUSWLR-UHFFFAOYSA-M |
Canonical SMILES |
OS(=O)(=O)OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14684255.png)


![5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14684275.png)


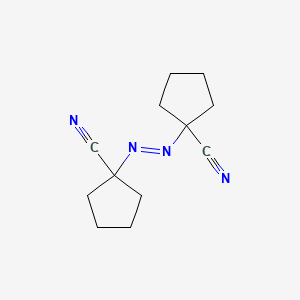
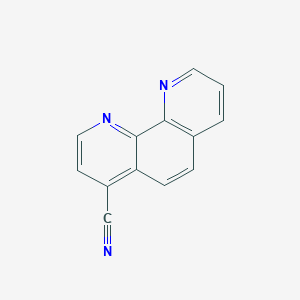
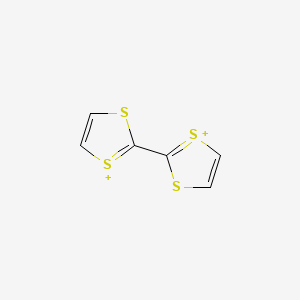
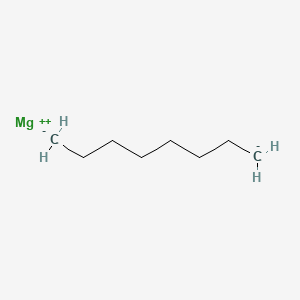
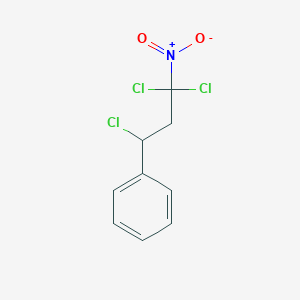
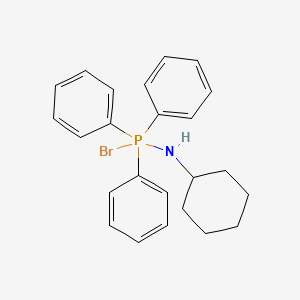
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
